molecular formula C16H13FOS B13103514 4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Katalognummer: B13103514
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: ZKDSINCMBDLOHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and thiobenzaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound’s fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ketone and thiobenzaldehyde moieties may also contribute to its biological effects by forming reactive intermediates that can modify biomolecules.

Vergleich Mit ähnlichen Verbindungen

  • 4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde
  • 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
  • 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid

Comparison:

    Uniqueness: The presence of the 3-fluorophenyl group in 4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical reactivity.

    Reactivity: The specific positioning of the fluorine atom can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for targeted applications.

Eigenschaften

Molekularformel

C16H13FOS

Molekulargewicht

272.3 g/mol

IUPAC-Name

4-[3-(3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13FOS/c17-15-3-1-2-14(10-15)16(18)9-8-12-4-6-13(11-19)7-5-12/h1-7,10-11H,8-9H2

InChI-Schlüssel

ZKDSINCMBDLOHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C(=O)CCC2=CC=C(C=C2)C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.